molecular formula C18H16FNO3 B2628765 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide CAS No. 2097917-04-7

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2628765
CAS No.: 2097917-04-7
M. Wt: 313.328
InChI Key: MZQWFRXLBSWKEM-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Amide bond formation: The final step involves the coupling of the bifuran and fluorophenyl intermediates through an amide bond formation reaction. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the oxidative coupling and Friedel-Crafts acylation steps, as well as automated peptide synthesizers for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Bifuran diones.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the fluorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Similar structure but with thiophene rings instead of furan.

    2,2’-Biselenophene: Contains selenophene rings.

    2,2’-Bipyrrole: Contains pyrrole rings.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is unique due to the presence of both bifuran and fluorophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWFRXLBSWKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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